9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. For instance, the reaction can be carried out in glacial acetic acid under microwave irradiation, which significantly reduces the reaction time . Another method involves the use of copper-doped CdS nanoparticles as a catalyst under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives or reduction to yield indole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA. The compound can intercalate into the DNA structure, leading to the stabilization of the DNA duplex and inhibition of DNA topoisomerase II activity . This results in the disruption of DNA replication and transcription processes, ultimately leading to cell death. The compound’s planar structure facilitates its binding to DNA, making it an effective cytotoxic agent .
Comparison with Similar Compounds
6H-Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the chloro and ethyl substituents.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of a chlorine atom at the 9-position.
Ellipticine: A natural cytotoxic agent with a similar planar structure that also intercalates into DNA.
Uniqueness: 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chloro and ethyl groups can enhance its DNA-binding affinity and cytotoxicity compared to other similar compounds .
Biological Activity
Overview
9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer, antiviral, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Anticancer Activity
This compound has shown promising anticancer properties. Research indicates that it can induce cytotoxicity in various cancer cell lines. For instance, studies have reported IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cells, which are significantly lower than the reference drug doxorubicin (IC50 3.23 µg/mL) .
Mechanism of Action:
The compound functions primarily as a DNA intercalator, stabilizing DNA duplexes and inhibiting DNA topoisomerase II activity. This interaction disrupts the normal function of DNA replication and transcription, leading to apoptosis in cancer cells .
Antiviral Activity
Research has also explored the antiviral potential of this compound. It has demonstrated activity against various viruses:
- Herpes Simplex Virus (HSV): The compound exhibited a reduction in plaque formation in Vero cells at concentrations around 20 µg/mL .
- Coxsackievirus B5 (CBV5): It displayed significant antiviral activity with an EC50 value of 0.09 µM, indicating its potential as a lead compound for further antiviral development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that it may inhibit the growth of certain pathogens, although specific data on minimum inhibitory concentrations (MICs) is limited .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the condensation of isatin derivatives with o-phenylenediamine under specific catalytic conditions. The presence of chloro and ethyl substituents is believed to enhance its biological activity compared to other derivatives lacking these groups .
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 1.9 (HCT-116), 2.3 (MCF-7) | Anticancer |
Compound from study | 0.09 | Antiviral (CBV5) |
Comparative Studies
Comparative analyses with similar compounds reveal that while many indoloquinoxaline derivatives exhibit biological activity, this compound stands out due to its unique substituents that enhance its binding affinity to DNA and overall cytotoxicity .
Properties
IUPAC Name |
9-chloro-6-ethylindolo[3,2-b]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c1-2-20-14-8-7-10(17)9-11(14)15-16(20)19-13-6-4-3-5-12(13)18-15/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVKNMMSJMBTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255682 | |
Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477512-79-1 | |
Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477512-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.